4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Overview
Description
4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is an organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals. It is a white to pale pink solid that is slightly soluble in DMSO and methanol when heated .
Preparation Methods
The synthesis of 4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid involves multiple steps and complex reactions. The process typically includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzoic acid moiety: This step involves coupling the pyrrolo[2,3-d]pyrimidine core with a benzoic acid derivative using peptide coupling agents like diethylphosphorocyanidate (DEPC).
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of pemetrexed, it inhibits several key folate-requiring enzymes via its polyglutamated metabolites. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation .
Comparison with Similar Compounds
4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is unique due to its specific structure and biological activities. Similar compounds include:
Pemetrexed: A drug used in cancer treatment that shares a similar pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another antifolate drug with a different structure but similar mechanism of action.
Raltitrexed: A thymidylate synthase inhibitor with a similar mechanism of action but different chemical structure.
These compounds highlight the unique properties and applications of this compound in scientific research and medicine.
Properties
Molecular Formula |
C15H20N4O3 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[2-(2-amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H20N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,10-12,15,17-18H,3,6-7,16H2,(H,19,20)(H,21,22) |
InChI Key |
HPPPWQUNOKBJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(N1)NC(NC2=O)N)CCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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